Glucocapparin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

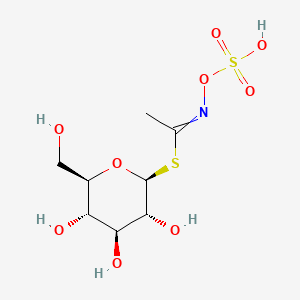

Glucocapparin, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO9S2 and its molecular weight is 333.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biopesticide Potential

Glucocapparin is known for its role in plant defense mechanisms. When hydrolyzed, it produces methylisothiocyanate (MITC), a compound with biocidal properties that can serve as a natural pesticide. Studies have demonstrated the efficacy of this compound in protecting crops such as cowpeas and peanuts from pests and diseases. For instance, research conducted on Boscia senegalensis showed that this compound content varied significantly with seasonal changes, influencing its effectiveness as a biopesticide during different harvest periods .

Biofumigation

The release of isothiocyanates (ITCs) from glucosinolates like this compound has been utilized in biofumigation practices to suppress soil-borne pathogens and pests. The antifungal properties of ITCs have been documented in various studies, indicating their effectiveness against fungal pathogens that affect crops post-harvest . This method not only helps in pest control but also enhances soil health by promoting beneficial microbial activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of glucosinolates, including this compound. The metabolism of glucosinolates by gut microbiota leads to the production of bioactive compounds that exhibit anticancer activities. For example, specific microbial strains can convert this compound into sulforaphane, a compound known for its cancer-preventive properties . Clinical trials are ongoing to evaluate the effectiveness of these metabolites in cancer treatment protocols.

Antimicrobial Activity

This compound and its hydrolysis products have shown significant antimicrobial activity against various pathogens. Research indicates that these compounds can inhibit the growth of bacteria and fungi, making them valuable in developing natural preservatives for food products . The ability to combat antibiotic-resistant strains is particularly noteworthy, positioning this compound as a promising candidate for future antimicrobial therapies.

Dietary Benefits

As part of a diet rich in cruciferous vegetables, this compound contributes to overall health by providing antioxidants and anti-inflammatory compounds. Its presence in foods may help reduce the risk of chronic diseases such as cardiovascular diseases and diabetes . Studies suggest that regular consumption of glucosinolate-rich foods can enhance metabolic health through various biochemical pathways.

Case Studies

Propiedades

Fórmula molecular |

C8H15NO9S2 |

|---|---|

Peso molecular |

333.3 g/mol |

Nombre IUPAC |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate |

InChI |

InChI=1S/C8H15NO9S2/c1-3(9-18-20(14,15)16)19-8-7(13)6(12)5(11)4(2-10)17-8/h4-8,10-13H,2H2,1H3,(H,14,15,16)/t4-,5-,6+,7-,8+/m1/s1 |

Clave InChI |

UBTOEGCOMHAXGV-CBQIKETKSA-N |

SMILES isomérico |

CC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

SMILES canónico |

CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |

Sinónimos |

glucocapparin methylglucosinolate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.